N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-pyrrolidin-1-ylpropanamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-pyrrolidin-1-ylpropanamide is a complex organic compound that features a benzodioxin ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-pyrrolidin-1-ylpropanamide typically involves the reaction of 1,4-benzodioxane-6-amine with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) as the reaction medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This might include the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-pyrrolidin-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-pyrrolidin-1-ylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-pyrrolidin-1-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and pyrrolidine moiety may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,3-dimethoxyphenyl)acetamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-pyrrolidin-1-ylpropanamide is unique due to its specific combination of a benzodioxin ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-pyrrolidin-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(7-10-18-8-3-4-9-18)17-11-13-12-20-14-5-1-2-6-15(14)21-13/h1-2,5-6,13H,3-4,7-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMQBGKELFJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)NCC2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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